5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid
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Overview
Description
5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H8ClNO6 It is a furan derivative, characterized by the presence of a furan ring substituted with a chloronitrophenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid typically involves the reaction of 4-chloro-2-nitrophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminophenoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include aminophenoxy derivatives, substituted furan carboxylic acids, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloronitrophenoxy group can also participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
5-((2-Chloro-4-nitrophenoxy)methyl)furan-2-carboxylic acid: Similar structure but with different positions of the chloro and nitro groups.
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
The uniqueness of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO6/c13-7-1-3-10(9(5-7)14(17)18)19-6-8-2-4-11(20-8)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYBYUDBRCVEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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